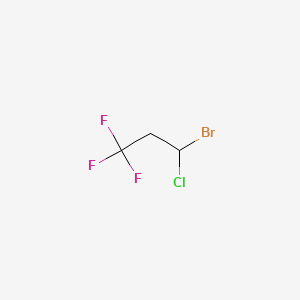

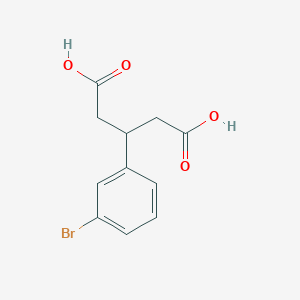

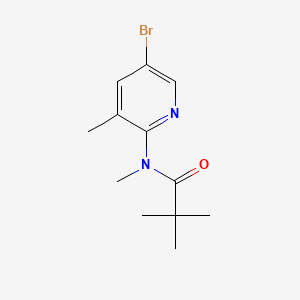

![molecular formula C12H9BrO2 B1288067 2-溴-1-[4-(2-呋喃基)苯基]乙酮 CAS No. 868755-47-9](/img/structure/B1288067.png)

2-溴-1-[4-(2-呋喃基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1-[4-(2-furyl)phenyl]ethanone is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various aromatic compounds. The compound contains a bromo substituent and a furyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure suggests that it could be a versatile precursor in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2 as a brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . This method could potentially be adapted for the synthesis of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone by substituting the hydroxyphenyl precursor with a furyl-containing equivalent. Additionally, the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction indicates the utility of brominated intermediates in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods . These studies provide insights into the geometrical parameters and electronic properties, such as HOMO-LUMO analysis, which are relevant for understanding the reactivity and potential applications of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone.

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones with various nucleophiles and active methylene compounds has been explored. C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a compound with a furyl group similar to 2-Bromo-1-[4-(2-furyl)phenyl]ethanone, reacts with nucleophiles to afford substitution products and with enolates to yield pyrazole derivatives . These reactions highlight the potential of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone to undergo nucleophilic substitution and addition reactions, which could be exploited in the synthesis of heterocyclic compounds and other target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be inferred from related compounds. For instance, the crystal structure and spectral properties of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone were determined using X-ray crystallography and infrared spectrometry . These studies provide valuable information on the crystalline properties and intermolecular interactions, such as hydrogen bonding and halogen contacts, which are important for understanding the behavior of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone in different environments and its potential applications in materials science.

科学研究应用

化学合成和表征

2-溴-1-[4-(2-呋喃基)苯基]乙酮可作为合成广泛的化学和药理学重要化合物的前体。一项研究概述了合成3-卤代-2-(2-呋喃基)-6-氯代色酮的路线,展示了其在开发具有潜在治疗应用的化合物中的作用(S. S. Thakare, 2014)。同样,它在合成新型4-呋喃基取代的3-咪唑啉-3-氧化物方面的用途突显了其在有机合成中的多功能性(Özden Özel Güven, 2007)。

酶抑制和抗微生物活性

2-溴-1-[4-(2-呋喃基)苯基]乙酮的衍生物已被研究其酶抑制和抗微生物特性,表明其作为开发治疗剂的骨架的潜力。例如,一系列2-呋喃基(4-{4-[(取代)磺酰基]苯基}-1-哌嗪基)甲酮衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出显著的抑制作用,暗示其在治疗阿尔茨海默病等疾病中的潜在用途(G. Hussain et al., 2017)。

催化和材料科学

该化合物还在催化和材料科学中找到应用,如其作为末端炔烃的烷氧羰基化反应中的配体的使用,展示了其对开发高效合成有价值的羧酸酯的新催化系统的贡献(A. Scrivanti et al., 2001)。

安全和危害

属性

IUPAC Name |

2-bromo-1-[4-(furan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONOLDBWXMKWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594482 |

Source

|

| Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-furyl)phenyl]ethanone | |

CAS RN |

868755-47-9 |

Source

|

| Record name | 2-Bromo-1-[4-(2-furanyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

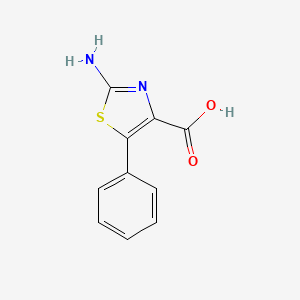

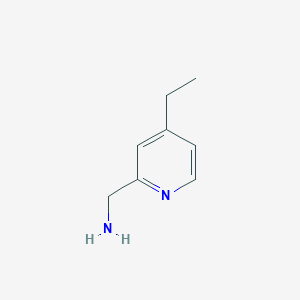

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)